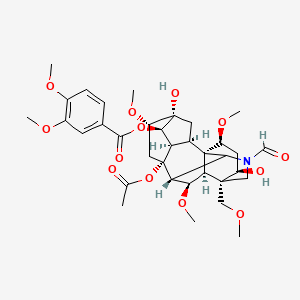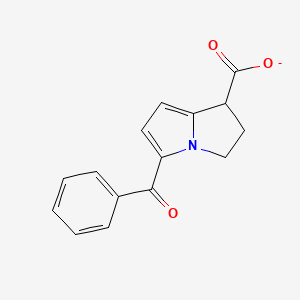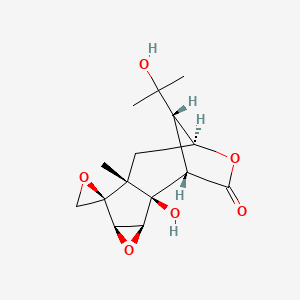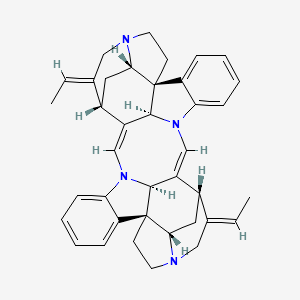![molecular formula C27H24N2O5S B1256387 ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B1256387.png)
ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-acetyloxyphenyl)methylidene]-7-methyl-3-oxo-5-(2-phenylethenyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid ethyl ester is a benzoate ester and a member of phenols.
Applications De Recherche Scientifique
Structural Modifications and Conformational Features
The thiazolo[3,2-a]pyrimidines, including various derivatives, have been studied for their structural modifications and supramolecular aggregation. The aryl ring positioned at C5 of the thiazolopyrimidine ring is typically perpendicular, and different substituents at positions C2, C3, C6, and on the aryl at C5 lead to significant differences in intermolecular interaction patterns. The packing features of these compounds are controlled by weak interactions like C-H…O, C-H…N, N-H…N O-H…N, C-H…π, and π…π interactions (Nagarajaiah & Begum, 2014).
Synthesis Techniques
The synthesis of thiazolopyrimidine derivatives involves multi-component condensations and can be influenced by the position and nature of substituents in the aldehyde component. The structures of the synthesized compounds are determined through spectroscopic methods, and the synthesis approach can vary to form different derivatives depending on the chemical conditions (Vasilkova, Nikulin & Krivenko, 2020).
Applications in Molecular Synthesis
Creation of Novel Compounds
Thiazolopyrimidine derivatives have been used as precursors in cycloaddition reactions, leading to the formation of novel compounds with unique structures. These products are characterized thoroughly through methods like NMR, IR, HRMS spectrometry, and X-ray crystallographic analysis, showcasing the versatility of thiazolopyrimidine derivatives in synthesizing structurally diverse molecules (Zeng, Ren, Fu & Li, 2018).
Preparation and Transformation to Heterocyclic Systems
Ethyl derivatives of thiazolopyrimidine are subjected to hydrolysis and cyclization to afford compounds that are then transformed into related heterocyclic systems. These transformations underscore the utility of thiazolopyrimidine derivatives in the synthesis of a variety of biologically active compounds (Youssef, Abbady, Ahmed & Omar, 2011).
Propriétés
Nom du produit |
ethyl (2E)-2-[4-(acetyloxy)benzylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
|---|---|
Formule moléculaire |
C27H24N2O5S |
Poids moléculaire |
488.6 g/mol |
Nom IUPAC |
ethyl (2E)-2-[(4-acetyloxyphenyl)methylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H24N2O5S/c1-4-33-26(32)24-17(2)28-27-29(22(24)15-12-19-8-6-5-7-9-19)25(31)23(35-27)16-20-10-13-21(14-11-20)34-18(3)30/h5-16,22H,4H2,1-3H3/b15-12+,23-16+ |
Clé InChI |
RHJCNONRUZIWBT-GXSAIBHDSA-N |
SMILES isomérique |
CCOC(=O)C1=C(N=C2N(C1/C=C/C3=CC=CC=C3)C(=O)/C(=C\C4=CC=C(C=C4)OC(=O)C)/S2)C |
SMILES canonique |
CCOC(=O)C1=C(N=C2N(C1C=CC3=CC=CC=C3)C(=O)C(=CC4=CC=C(C=C4)OC(=O)C)S2)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3,4,8,10-tetrahydroxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl)methyl 3,4,5-trihydroxybenzoate](/img/structure/B1256305.png)
![1-[4-(2-Methoxyethyl)phenoxy]-3-(propan-2-ylamino)-2-propanol](/img/structure/B1256307.png)



![N-[(2S,3S,4S,6R)-6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]acetamide](/img/structure/B1256312.png)

![1-(2-methoxyphenyl)-3-[(E)-(1-methyl-5-piperidin-1-ylsulfonylindol-3-yl)methylideneamino]thiourea](/img/structure/B1256316.png)
![(1R,2R,4aS,8S,8aS)-8-[(2R,5S)-5-chloro-2,6,6-trimethyloxan-2-yl]-1-isocyano-2-methyl-5-methylidene-1,3,4,4a,6,7,8,8a-octahydronaphthalen-2-ol](/img/structure/B1256318.png)




